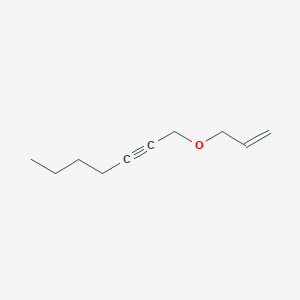

2-Heptyne, 1-(2-propenyloxy)-

Description

Contextualizing Allyl Propargyl Ethers within Advanced Chemical Architectures

Allyl propargyl ethers, the class of compounds to which 2-Heptyne, 1-(2-propenyloxy)- belongs, are valuable intermediates in organic synthesis. These molecules contain two key reactive sites: a carbon-carbon double bond and a carbon-carbon triple bond. This dual functionality allows for a wide range of chemical transformations, making them powerful tools for synthetic chemists. researchgate.net

The synthesis of allyl propargyl ethers can be achieved through methods like the Williamson ether synthesis, where an alkoxide reacts with an alkyl halide. masterorganicchemistry.com In the case of 2-Heptyne, 1-(2-propenyloxy)-, this would involve the reaction of a hept-2-yn-1-olate with an allyl halide. The Williamson ether synthesis is a well-established and versatile method for forming ethers. masterorganicchemistry.com

The presence of both an allyl and a propargyl group within the same molecule opens up possibilities for various intramolecular and intermolecular reactions. These reactions can lead to the formation of diverse and complex cyclic and acyclic structures, which are often scaffolds for biologically active molecules and advanced materials.

The Significance of Alkyne and Alkene Moieties in Synthetic Strategy

The synthetic utility of 2-Heptyne, 1-(2-propenyloxy)- is derived directly from the distinct reactivity of its alkyne and alkene components.

Alkyne Moiety: Alkynes are hydrocarbons containing at least one carbon-carbon triple bond. libretexts.org This triple bond, with its high electron density, serves as a rich source of reactivity. Key reactions of alkynes include:

Addition Reactions: Similar to alkenes, alkynes readily undergo addition reactions where the triple bond is broken and new single or double bonds are formed. masterorganicchemistry.com

Acidity of Terminal Alkynes: Terminal alkynes, where the triple bond is at the end of a carbon chain, are unusually acidic for hydrocarbons. libretexts.org This allows for the formation of acetylide anions, which are potent nucleophiles and crucial for forming new carbon-carbon bonds. libretexts.orgmasterorganicchemistry.com

Oxidative Cleavage: Alkynes can be cleaved at the triple bond through oxidation, a reaction that is important in the synthesis of carboxylic acids and other functional groups. arkat-usa.org

Alkene Moiety: Alkenes are characterized by the presence of a carbon-carbon double bond. This functional group is also highly reactive and participates in a wide array of transformations, including:

Addition Reactions: The double bond is susceptible to the addition of various reagents, such as hydrogen (hydrogenation), halogens, and water. organic-chemistry.org

Metathesis: Enyne metathesis is a powerful reaction that involves the rearrangement of bonds between an alkene and an alkyne, catalyzed by metal carbene complexes. nih.govwikipedia.orgorganic-chemistry.org This reaction can be used to form new cyclic and acyclic dienes. nih.gov

The combination of these two functional groups in 2-Heptyne, 1-(2-propenyloxy)- allows for selective transformations at either the double or triple bond, or simultaneous reactions involving both, leading to a high degree of synthetic flexibility.

Historical Development and Emerging Research Trends in Enyne and Propargyl Ether Chemistry

The study of ethers has a long history, with early work dating back to the 16th century. yale.edu The Williamson ether synthesis, a cornerstone for preparing ethers, was first reported in 1850. masterorganicchemistry.com The specific chemistry of propargyl ethers, characterized by the propargyl group (a prop-2-yn-1-yl group), has been an area of significant interest. For instance, the synthesis of propargyl ethers of phenol (B47542) was described in the early 20th century. acs.org

The field of enyne chemistry, which encompasses molecules like 2-Heptyne, 1-(2-propenyloxy)-, has seen a surge in interest with the development of new catalytic methods. A pivotal moment was the discovery of enyne metathesis in 1985. wikipedia.org This reaction, which forms a butadiene from an alkene and an alkyne, has become a powerful tool for organic synthesis. wikipedia.orgorganic-chemistry.org The development of ruthenium carbene complexes by chemists like Grubbs has greatly expanded the scope and applicability of enyne metathesis. nih.gov

Current research in this area continues to focus on developing more efficient and selective catalysts for enyne transformations. There is also a strong emphasis on applying these methods to the synthesis of complex natural products and other biologically important molecules. The unique reactivity of allyl propargyl ethers makes them key players in these endeavors.

Below is a data table summarizing some of the key properties of the parent alkyne, 2-Heptyne.

| Property | Value |

| Molecular Formula | C7H12 |

| Molecular Weight | 96.17 g/mol |

| CAS Number | 1119-65-9 |

| Boiling Point | 110-111 °C at 747 mmHg |

| Density | 0.745 g/mL at 25 °C |

| Refractive Index | n20/D 1.423 |

| Data sourced from multiple chemical suppliers and databases. labproinc.comnist.govsigmaaldrich.comchemeo.comnih.gov |

Structure

3D Structure

Properties

CAS No. |

32688-55-4 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

1-prop-2-enoxyhept-2-yne |

InChI |

InChI=1S/C10H16O/c1-3-5-6-7-8-10-11-9-4-2/h4H,2-3,5-6,9-10H2,1H3 |

InChI Key |

VYFFYOIKMBJBQC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CCOCC=C |

Origin of Product |

United States |

Mechanistic Investigations of Transformations Involving 2 Heptyne, 1 2 Propenyloxy

Pericyclic Reaction Mechanisms

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. msu.eduunina.it These reactions are characterized by the simultaneous breaking and forming of bonds in a single, kinetically controlled step and are often highly stereospecific. msu.edulibretexts.org For unsaturated ethers like 2-Heptyne, 1-(2-propenyloxy)-, sigmatropic rearrangements are a prominent class of pericyclic reactions.

Detailed Analysis ofrsc.orgrsc.org-Sigmatropic Rearrangements and Related Pericyclic Processes

The rsc.orgrsc.org-sigmatropic rearrangement is a powerful carbon-carbon bond-forming reaction. mdpi.com In the context of 2-Heptyne, 1-(2-propenyloxy)-, which is a propargyl vinyl ether, this rearrangement follows a specific pathway known as the Claisen rearrangement.

The Claisen rearrangement is a rsc.orgrsc.org-sigmatropic rearrangement of an allyl vinyl ether that thermally converts to an unsaturated carbonyl compound. organic-chemistry.org A variation of this, the propargyl Claisen rearrangement, utilizes a propargyl vinyl ether, such as 2-Heptyne, 1-(2-propenyloxy)-, to produce functionalized allenes. rsc.orgscispace.com This transformation proceeds through a concerted, cyclic transition state where the σ-bond between the oxygen and the propargylic carbon is broken, and a new C-C σ-bond is formed between the terminal carbon of the vinyl group and the terminal carbon of the propargyl group. The π-bonds concurrently reorganize to yield an allenic aldehyde or ketone.

For 2-Heptyne, 1-(2-propenyloxy)-, the rearrangement would proceed as follows:

Reactant: 2-Heptyne, 1-(2-propenyloxy)-

Reaction: Thermal or catalyzed rsc.orgrsc.org-sigmatropic rearrangement.

Intermediate: A cyclic, six-membered transition state.

Product: Nona-1,2-dien-4-al.

This reaction provides a strategic route to allenes, which are themselves valuable intermediates for further chemical synthesis. rsc.org

The stereochemical outcome of sigmatropic rearrangements is dictated by the geometry of the transition state. For the Claisen rearrangement, a chair-like transition state is generally preferred over a boat-like one, as it minimizes steric interactions. organic-chemistry.org This preference leads to a high degree of stereocontrol in the products.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in characterizing these transition states. nsf.gov For rearrangements of aryl propargyl ethers, calculations have determined Gibbs free energy barriers (ΔG‡) for the rate-determining Claisen rearrangement. nsf.gov For instance, the rearrangement of one substrate was calculated to have a ΔG‡ of 29.1 kcal/mol. nsf.gov These theoretical investigations help to explain how factors like substituents can influence reactivity and regioselectivity by stabilizing or destabilizing the transition state. nsf.gov The transition state is highly ordered and cyclic, and the reaction is intramolecular. mdpi.com

Calculated Activation Energies for Claisen Rearrangements

| Substrate Type | Reaction Condition | Calculated Activation Free Energy (ΔG‡) | Reference |

|---|---|---|---|

| Aryl Propargyl Ether (at C2) | Computational (DFT) | 29.1 kcal/mol | nsf.gov |

| Aryl Propargyl Ether (at C6) | Computational (DFT) | ~29.8 kcal/mol | nsf.gov |

| Substituted Aryl Propargyl Ether | Computational (DFT) | 33.1 kcal/mol | nsf.gov |

| Nitro-Substituted Aryl Propargyl Ether | Computational (DFT) | 31.7 kcal/mol | nsf.gov |

While many Claisen rearrangements proceed under thermal conditions, the reaction rates can be significantly enhanced through catalysis. mdpi.com The introduction of a positive charge into the system, often via a Lewis acid or the formation of a cationic intermediate, can dramatically lower the activation energy of the rsc.orgrsc.org-sigmatropic rearrangement. nih.gov This phenomenon is known as charge acceleration.

Recent studies have shown that commercially available borate salts can catalyze a C–O coupling/Claisen cascade reaction. nih.gov Mechanistic experiments and DFT calculations support a cationic rsc.orgrsc.org-rearrangement of a silyloxonium intermediate. nih.gov In one case, the addition of a catalytic amount of [SiEt₃]⁺[B(C₆F₅)₄]⁻ resulted in the rapid conversion of an allyl vinyl ether to its Claisen product at room temperature, whereas the neutral rearrangement was sluggish even at 80 °C. nih.gov This acceleration is attributed to the stabilization of the electron-deficient transition state. Lewis acids like titanium tetrachloride have also been shown to accelerate these rearrangements, allowing them to proceed at temperatures as low as -65 °C. nih.gov

Intermolecular and Intramolecular Pericyclic Pathways in Unsaturated Ethers

Beyond the intramolecular Claisen rearrangement, unsaturated ethers can participate in other pericyclic reactions. These can be broadly categorized as intramolecular (occurring within a single molecule) or intermolecular (occurring between two or more molecules). libretexts.org

Intramolecular Pathways: Electrocyclic reactions are another class of intramolecular pericyclic reactions. libretexts.orgadichemistry.com These involve the concerted cyclization of a conjugated π-electron system, where one π-bond is converted into a ring-forming σ-bond. libretexts.org While less common for a simple enyne ether like 2-Heptyne, 1-(2-propenyloxy)-, more complex substrates derived from it could potentially undergo such cyclizations.

Intermolecular Pathways: Cycloaddition reactions, such as the Diels-Alder reaction, are a primary example of intermolecular pericyclic pathways. libretexts.orglibretexts.org In a Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. The vinyl ether moiety of 2-Heptyne, 1-(2-propenyloxy)- could potentially act as a dienophile, reacting with a suitable diene to form a new cyclic ether.

Radical Reaction Mechanisms in Enyne Systems

Radical reactions offer an alternative mechanistic pathway for the transformation of enyne systems. These reactions proceed via intermediates with unpaired electrons and typically involve three distinct phases: initiation, propagation, and termination.

For a molecule like 2-Heptyne, 1-(2-propenyloxy)-, radical reactions could be initiated at either the alkene or the alkyne. Radical additions to unsaturated bonds are a common transformation. acs.org For instance, a radical species (R•) can add to the double or triple bond, generating a new radical intermediate which can then propagate a chain reaction or be trapped.

A key process is radical cyclization. nih.gov If a radical is generated elsewhere in the molecule, it can add intramolecularly to the alkyne or alkene. Radical cascade reactions, initiated by the intermolecular addition of a radical to an alkyne, can lead to the formation of complex cyclic structures. acs.org For example, an acyl radical, generated from an aldehyde, can trigger a cascade cyclization of a 1,n-enyne. researchgate.net

The general mechanism for a radical addition-cyclization in an enyne system can be described as:

Initiation: A radical initiator (e.g., AIBN, peroxides) generates a radical species.

Propagation Step 1 (Addition): The radical adds to one of the unsaturated bonds (alkyne or alkene) of the enyne, creating a vinyl or alkyl radical, respectively.

Propagation Step 2 (Cyclization): The newly formed radical intermediate adds to the other unsaturated bond within the same molecule, forming a cyclic radical.

Propagation Step 3 (Trapping/Transfer): The cyclic radical abstracts an atom (e.g., a hydrogen or halogen) from another molecule to form the final product and regenerate a radical to continue the chain.

Termination: Two radical species combine to end the chain reaction.

Recent advances have utilized photo- and electrochemical methods to trigger these radical cyclizations under mild conditions, highlighting the versatility of radical chemistry in synthesizing carbo- and heterocyclic compounds from enynes. rsc.org

Key Radical Reactions in Enyne Systems

| Reaction Type | Initiation Method | Key Intermediate | Typical Product | Reference |

|---|---|---|---|---|

| Intermolecular Addition | Thermal/Chemical Initiator | Vinyl or Alkyl Radical | Addition Product | acs.org |

| Atom-Transfer Radical Cyclization (ATRC) | Homolytic Cleavage (e.g., C-X bond) | Cyclic Alkyl Radical | Cyclized Product with Transferred Atom | nih.gov |

| Photoredox-Catalyzed Cyclization | Visible Light/Photocatalyst | Radical Cation/Anion | Carbo- or Heterocycles | rsc.org |

| Tandem Radical Cyclization | Carbon-centered radical generation | Polycyclic radical species | Complex polycyclic scaffolds | nih.gov |

Radical Addition and Cyclization Cascades

Radical-mediated reactions of 1,6-enynes like 2-Heptyne, 1-(2-propenyloxy)- provide a powerful method for the construction of cyclic molecules. These transformations typically proceed via a cascade mechanism initiated by the addition of a radical to one of the unsaturated moieties of the enyne.

The process is generally initiated by the generation of a radical species, which can be formed from a radical initiator or through a metal-mediated single-electron transfer (SET) process. researchgate.netacs.org This initial radical then adds to the enyne. In the case of 1,6-enynes, the addition typically occurs at the alkyne, which is followed by a subsequent intramolecular cyclization step. The regioselectivity of this cyclization is governed by Baldwin's rules, with the 5-exo-trig pathway being kinetically favored over the 6-endo-dig alternative. researchgate.net

A common mechanistic pathway is outlined below:

Radical Generation : A radical (R•) is generated from a precursor molecule.

Addition : The radical adds to the alkyne of the 1,6-enyne, forming a vinyl radical intermediate.

Cyclization : This intermediate undergoes a rapid 5-exo-trig cyclization by attacking the tethered alkene. This step forms a five-membered ring and relocates the radical to an exocyclic position. researchgate.net

Quenching : The resulting alkyl radical is then quenched, often by abstracting a hydrogen atom or another group from a donor molecule, to yield the final product and propagate the radical chain.

Recent studies have demonstrated metal-free cascade cyclizations of 1,6-enynes with aldehydes, leading to complex tricyclic fluorene derivatives through a radical process. rsc.org Similarly, novel radical cyclizations with sulfonyl hydrazides have been developed to selectively synthesize different lactam structures in water, highlighting the versatility and sustainability of these methods. acs.org Control experiments in these studies often use radical scavengers to inhibit the reaction, confirming the involvement of radical intermediates. acs.org

Table 1: Examples of Radical Precursors in 1,6-Enyne Cyclizations

| Radical Precursor | Initiator/Catalyst | Resulting Radical | Typical Product Type |

|---|---|---|---|

| 2-Bromoacetonitrile | CuI / Ligand | •CH₂CN | Cyanomethylated heterocycle acs.orgnih.gov |

| Ethyl bromodifluoroacetate | CuI / B₂Pin₂ | •CF₂COOEt | Difluoroacetylated heterocycle acs.org |

| Aldehydes | TBHP / PivOH | Acyl Radical | Tricyclic fluorene derivative rsc.org |

| Sulfonyl hydrazides | K₂S₂O₈ or TBHP | Sulfonyl Radical | Lactam derivative acs.org |

Metal-Catalyzed Reaction Pathways

Transition metal catalysis offers a diverse and efficient toolkit for the transformation of enynes, enabling reactions that are often difficult to achieve under thermal conditions. organic-chemistry.org These catalysts can activate the enyne system towards a variety of reaction pathways, including hydrofunctionalizations, difunctionalizations, and complex cycloisomerization rearrangements, leading to high levels of molecular complexity from simple acyclic precursors. nih.govsoton.ac.uk

Copper-Catalyzed Functionalization Mechanisms (e.g., Hydrofunctionalizations, Difunctionalizations, Cyclizations)

Copper, being an abundant and less toxic transition metal, has emerged as a particularly promising catalyst for enyne functionalizations. soton.ac.uk Copper's accessible oxidation states allow it to mediate both two-electron and single-electron processes, facilitating a wide array of redox reactions. rsc.org

Hydrofunctionalizations: Copper hydride chemistry is central to many hydrofunctionalization reactions of enynes. rsc.org Catalytic systems, often generated in situ, can deliver a copper hydride species that adds across the alkyne or alkene. For instance, the copper-catalyzed 1,2-hydrofunctionalization of enynes with ketones yields highly substituted homopropargyl alcohols with excellent selectivity. soton.ac.ukrsc.org The mechanism, supported by DFT calculations, involves an initial enantioselective 1,2-hydrocupration of the enyne to form a propargyl-copper intermediate, which then reacts with the ketone. rsc.org

Difunctionalizations: Copper catalysts are highly effective in mediating radical difunctionalizations of enynes. rsc.orgrsc.org These reactions allow for the simultaneous introduction of two new functional groups. A notable example is the enantioselective radical 1,4-difunctionalization of 1,3-enynes, which provides access to valuable chiral allenes. researchgate.netacs.org This process involves the copper-catalyzed generation of a radical, which adds to the enyne system, followed by a group transfer pathway that controls the stereochemistry. researchgate.netacs.org

Cyclizations: Copper can also catalyze radical cyclization cascades. In a bromo-cyanomethylative cyclization of 1,6-enynes, for example, a Cu(I) complex initiates the reaction via a single-electron transfer (SET) with 2-bromoacetonitrile. acs.org This generates a cyanomethyl radical and a Cu(II) species. The radical then engages in the addition-cyclization cascade as described in section 3.2.1. The resulting cyclized radical is then trapped by a bromine atom from the Cu(II) complex, regenerating the Cu(I) catalyst and completing the catalytic cycle. acs.orgacs.org This mechanism showcases the dual role of copper as both a radical initiator and a halogen atom transfer agent.

Table 2: Mechanistic Steps in Copper-Catalyzed Bromo-functionalization of a 1,6-Enyne

| Step | Description | Intermediate Species |

|---|---|---|

| 1 | Catalyst Activation | Active Cu(I) species is formed. acs.org |

| 2 | Radical Generation | SET from Cu(I) to a bromo-derivative (e.g., BrCH₂CN) generates a carbon radical (•CH₂CN) and a Cu(II)-Br species. acs.orgacs.org |

| 3 | Radical Addition | The carbon radical adds to the alkyne of the 1,6-enyne. acs.orgacs.org |

| 4 | Intramolecular Cyclization | A 5-exo-trig cyclization occurs to form a five-membered ring with an exocyclic alkyl radical. acs.orgacs.org |

| 5 | Atom Transfer | The alkyl radical abstracts the bromine atom from the Cu(II)-Br species. |

| 6 | Product Formation & Catalyst Regeneration | The final functionalized cyclic product is formed, and the Cu(I) catalyst is regenerated. acs.orgacs.org |

Role of Transition Metal Catalysts in Enyne Transformations

Beyond copper, a range of other transition metals, including palladium, platinum, rhodium, ruthenium, and gold, are potent catalysts for enyne transformations, particularly cycloisomerizations. nih.govacs.orgresearchgate.net These reactions rearrange the carbon skeleton of the enyne to produce various cyclic and bicyclic structures in an atom-economical fashion. nih.gov

The general mechanism often involves the electrophilic activation of the alkyne moiety by the metal catalyst, which facilitates a nucleophilic attack from the tethered alkene. acs.org The specific outcome of the reaction is highly dependent on the choice of metal, its ligands, and the reaction conditions.

Platinum and Ruthenium: PtCl₂ is a classic catalyst for enyne cyclization. Depending on the substrate and conditions, it can promote the formation of cyclopropanes or, in the presence of nucleophiles like water or alcohols, lead to carbocycles with incorporated alkoxy or hydroxy groups. acs.org Ruthenium complexes can also catalyze similar cycloisomerizations. acs.org

Palladium: Palladium complexes are well-known to favor cycloisomerization pathways that result in the formation of cyclic dienes. acs.org More complex cascades catalyzed by trinuclear palladium clusters have also been developed, demonstrating unique reactivity and selectivity compared to their mononuclear counterparts. acs.org

Rhodium: Cationic Rh(I) complexes can catalyze the cycloisomerization of enynes containing cis-olefins. acs.org Some rhodium-catalyzed cycloisomerizations are proposed to proceed through a distinct mechanism involving the formation of a rhodium vinylidene intermediate, followed by a [2+2] cycloaddition and subsequent ring-opening of a metallacyclobutane. organic-chemistry.org

The diversity of available catalysts and mechanistic pathways allows for fine-tuning of the reaction to achieve a desired structural outcome, making transition metal-catalyzed enyne transformations a cornerstone of modern synthetic strategy. sioc-journal.cnnih.gov

Table 3: Overview of Transition Metal Catalysts in 1,6-Enyne Transformations

| Metal Catalyst | Typical Transformation | Common Product Type(s) | Mechanistic Feature |

|---|---|---|---|

| Platinum (e.g., PtCl₂) | Cycloisomerization / Hydroalkoxylation | Cyclopropanes, Bicyclic dienes, Alkoxy-functionalized carbocycles acs.org | Alkyne activation followed by nucleophilic attack acs.org |

| Palladium (e.g., [Pd(L₂)X₂]) | Cycloisomerization | Cyclic dienes acs.org | Formation of palladacycle intermediates |

| Rhodium (e.g., [RhCl(COD)]₂) | Cycloisomerization | Carbo- and heterocycles organic-chemistry.org | Vinylidene intermediate pathway organic-chemistry.org |

| Ruthenium (e.g., RuCl₃) | Cycloisomerization | Cyclic dienes acs.org | Alkyne activation |

Organic Transformations and Reactivity Studies of 2 Heptyne, 1 2 Propenyloxy Analogues

Rearrangement Reactions

Rearrangement reactions of 2-Heptyne, 1-(2-propenyloxy)- and its analogues are powerful methods for skeletal reorganization, leading to the formation of valuable and often complex molecular architectures.

The rsc.orgrsc.org-sigmatropic rearrangement is a prominent reaction pathway for analogues of 2-Heptyne, 1-(2-propenyloxy)-. This type of pericyclic reaction involves the concerted reorganization of six electrons over a six-atom framework. libretexts.orgmasterorganicchemistry.com Specifically, the Claisen rearrangement, which involves an allyl vinyl ether, is a key transformation for these molecules. wikipedia.orgorganic-chemistry.org In the context of 2-Heptyne, 1-(2-propenyloxy)-, the allylic ether component can rearrange to form a γ,δ-unsaturated carbonyl compound. wikipedia.org A related and highly relevant transformation for this class of compounds is the rearrangement of propargyl alkynyl ethers, which proceed through a similar rsc.orgrsc.org-sigmatropic shift to generate allenic structures. rsc.org

The mechanism of the Claisen rearrangement is a concerted, intramolecular process that proceeds through a highly ordered, cyclic transition state. wikipedia.org This pericyclic reaction is governed by the Woodward-Hoffmann rules, indicating a suprafacial, stereospecific pathway. wikipedia.org For analogues of 2-Heptyne, 1-(2-propenyloxy)-, the rearrangement would involve the migration of the allyl group from the oxygen atom to the C-1 carbon of the heptyne chain, with a concomitant shift of the pi bonds, leading to the formation of an allene.

The general scheme for the rsc.orgrsc.org-sigmatropic rearrangement of a 2-alkyne, 1-(2-propenyloxy)- analogue is as follows:

This transformation is synthetically valuable as it allows for the stereospecific creation of allenes, which are important building blocks in organic synthesis.

The activation of sigmatropic rearrangements in 2-Heptyne, 1-(2-propenyloxy)- analogues can be achieved through either thermal or catalytic methods.

Thermal Activation: Uncatalyzed Claisen rearrangements typically require elevated temperatures, often in the range of 100-200 °C. wikipedia.org The thermal rearrangement of O-allyl kojic acid ethers, for instance, can be conducted at 160 °C to achieve a high yield of the rearranged product. nih.gov The reaction is driven by the formation of a thermodynamically more stable carbonyl group. wikipedia.org However, these high temperatures can limit the substrate scope, particularly for molecules with sensitive functional groups.

Catalytic Activation: To overcome the need for high temperatures, various catalysts have been developed to promote Claisen and related rearrangements under milder conditions. Lewis acids are effective catalysts for these transformations, as they can coordinate to the oxygen atom of the ether, thereby weakening the C-O bond and facilitating the rearrangement. nih.gov For example, zinc triflate has been identified as an effective catalyst for the Claisen rearrangement of O-allyl kojic acid ethers. nih.gov

Transition metal catalysts, including those based on palladium, gold, and copper, have also been employed to catalyze sigmatropic rearrangements. acs.orgresearchgate.net These catalysts can activate the alkyne or alkene moiety, lowering the activation energy for the rearrangement. For instance, gold(I) has been shown to catalyze the allenyl Cope rearrangement. acs.org In some cases, a combination of catalysts can be used to achieve high efficiency and selectivity. For example, copper(II) and palladium(II) have been used to catalyze the enantioselective Claisen rearrangement of allyloxy- and propargyloxy-indoles. ed.ac.uk

The table below summarizes different activation methods for Claisen-type rearrangements of allylic ethers, which are analogous to 2-Heptyne, 1-(2-propenyloxy)-.

| Catalyst/Condition | Substrate Type | Product Type | Reference |

| Thermal (160 °C) | O-allyl kojic acid ether | C-allylated kojic acid | nih.gov |

| Zinc triflate | O-allyl kojic acid ether | C-allylated kojic acid | nih.gov |

| EtAlCl₂ | Allyl phenyl ether | Butenylidene-bridged aromatic | nih.gov |

| Ni(NTf₂)₂/Ligand | 3-allyloxy-4H-chromenone | 2-allyl-3-hydroxy-4H-chromen-4-one | nih.gov |

| Co(OTf)₂ | Cinnamyl flavonol ether | Diketone | nih.gov |

Functionalization of the Enyne Moiety

The conjugated 1,3-enyne system in 2-Heptyne, 1-(2-propenyloxy)- analogues is a rich hub for various functionalization reactions, allowing for the introduction of new atoms and molecular fragments.

Hydrofunctionalization and boro-functionalization reactions are powerful tools for the selective modification of the 1,3-enyne scaffold.

Hydrofunctionalization: This class of reactions involves the addition of an H-X molecule across one of the unsaturated bonds of the enyne. Depending on the catalyst and reaction conditions, the addition can occur at the alkene or the alkyne, and with varying regioselectivity. Nickel-catalyzed hydroalkoxylation of 1,3-dienes provides access to allylic ethers, and similar reactivity can be envisioned for 1,3-enynes. acs.orgacs.org Cobalt catalysts have also been shown to be effective for the hydrosilylation of 1,3-enynes, demonstrating site- and stereoselectivity. chinesechemsoc.org The direct catalytic conversion of prochiral 1,3-enynes to enantioenriched allenes has become a practical synthetic strategy. nih.gov

Boro-functionalization: The hydroboration of 1,3-enynes is a valuable method for introducing a boron moiety, which can then be further functionalized. Copper-catalyzed hydroboration of 1,3-enynes can produce enantiomerically enriched allenylboronates. colab.ws The hydroboration of 1,3-diynes, which are structurally related to 1,3-enynes, has been achieved with ruthenium catalysts, leading to 2-boryl-substituted 1,3-enynes with complete regio- and stereocontrol. mdpi.com

The following table provides examples of hydro- and boro-functionalization reactions of 1,3-enynes and related compounds.

| Reaction Type | Catalyst | Reagent | Product | Reference |

| Hydroalkoxylation | Nickel-DuPhos | Alcohol | Allylic ether | acs.org |

| Hydrosilylation | Cobalt complex | Silane | Vinylsilane | chinesechemsoc.org |

| Hydroboration | Chiral copper complex | Pinacolborane | Allenylboronate | colab.ws |

| Hydroarylation | Rhodium(III) | Aryl-substituted 3-hydroxy cyclohex-2-enone | Benzopyran | nih.gov |

Radical reactions offer a distinct and powerful approach to the functionalization of 1,3-enynes. nih.gov These reactions often proceed under mild conditions and can tolerate a wide range of functional groups.

Difunctionalization: Radical-mediated difunctionalization involves the addition of two new functional groups across the enyne system. The selective 1,2-difunctionalization of 1,3-enynes involving radicals remains a significant challenge. rsc.org However, radical-mediated 1,4-difunctionalization of 1,3-enynes has emerged as a promising strategy for the synthesis of allene derivatives. acs.orgresearchgate.net Copper-catalyzed radical 1,4-difunctionalization of 1,3-enynes with alkyl diacyl peroxides and N-fluorobenzenesulfonimide is one such example. colab.ws

Cyclizations: Radical cascade cyclizations of 1,n-enynes are a powerful method for constructing carbo- and heterocyclic ring systems. researchgate.netrsc.orgrsc.orgsci-hub.se These reactions are often initiated by the addition of a radical to either the alkene or alkyne, followed by one or more intramolecular cyclization steps. For example, a sulfonyl radical can add to the triple bond of a 1,6-enyne, followed by cyclization of the resulting vinyl radical to form a six-membered ring. nih.gov Similarly, an iodine radical can initiate the cyclization of 1,6- or 1,7-enynes to produce difunctionalized N-heterocyclic compounds. nih.gov

Annulation reactions involving 1,3-enynes are a highly effective strategy for the construction of diverse heterocyclic frameworks. nih.gov The 1,3-enyne can act as a versatile building block, participating in various cycloaddition and tandem annulation reactions.

The synthesis of functionalized pyridine and pyrrole derivatives can be achieved through the tandem annulation of 1,3-enyne structural motifs. beilstein-journals.orgnih.gov These reactions can incorporate a variety of functional groups, including halogens, trifluoromethyl groups, and aryl groups. beilstein-journals.org For example, the electrophilic iodocyclization of 2-nitro-1,3-enynes can lead to the formation of pentasubstituted pyrroles. nih.gov

Furthermore, [3+2]-annulation reactions are widely used for the synthesis of aromatic five-membered nitrogen heterocycles. chim.it In these reactions, a 1,3-dipole reacts with the enyne to form a five-membered ring. The reactivity of 1,3-enynes can also be harnessed in [4+1] annulation reactions, for instance, with rhodium catalysts, to form azacycles. nih.gov

The following table highlights some annulation reactions of 1,3-enynes for the synthesis of heterocyclic scaffolds.

| Reaction Type | Catalyst/Reagent | Reactant | Product | Reference |

| Tandem Annulation | Iodine / K₂CO₃ | 2-nitro-1,3-enyne, amine | Pentasubstituted pyrrole | nih.gov |

| Cascade Cyclization | Cu(OTf)₂ | 2-nitro-1,3-enyne, amine | Tetrasubstituted pyrrole | beilstein-journals.org |

| Oxidative [4+1] Annulation | Rhodium(III) / Cu(OAc)₂ | 2-phenyl pyridine | Quaternary ammonium salt | nih.gov |

| [3+3] Annulation | Rhodium(III) | Aryl meldrum acid | Spirodialin | researchgate.net |

Stereoselective Transformations of Enyne Systems

The spatial arrangement of atoms in molecules plays a crucial role in their chemical and biological properties. Stereoselective transformations of enyne systems, therefore, are of paramount importance for the synthesis of enantiomerically pure compounds. Research in this area has largely focused on the use of chiral catalysts to induce asymmetry in the cyclization of achiral enyne precursors.

Gold and platinum complexes have emerged as particularly effective catalysts for these transformations. For instance, the gold(I)-catalyzed asymmetric cycloisomerization of oxygen-tethered 1,6-enynes has been shown to produce bicyclo[4.1.0]heptene derivatives with high levels of enantioselectivity. The choice of chiral ligand is critical in achieving high stereocontrol.

Similarly, platinum-catalyzed alkoxy- and hydroxycyclization of enynes proceeds with a high degree of stereoselectivity. acs.org The reaction involves the intramolecular attack of the alkene onto a platinum-activated alkyne, followed by trapping of the resulting carbocationic intermediate by an alcohol or water. This process allows for the stereospecific formation of C-C and C-O bonds. acs.org

Table 1: Enantioselective Gold-Catalyzed Cycloisomerization of Oxygen-Tethered 1,6-Enynes

| Entry | Substrate | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Product |

|---|---|---|---|---|---|---|---|---|

| 1 | 1a (R = Ph) | (AuCl)₂ | (R)-Tol-BINAP | Toluene | 25 | 85 | 94 | 2a |

| 2 | 1b (R = 4-MeOC₆H₄) | (AuCl)₂ | (R)-Tol-BINAP | Toluene | 25 | 82 | 92 | 2b |

| 3 | 1c (R = 2-Naphthyl) | (AuCl)₂ | (R)-Tol-BINAP | Toluene | 25 | 88 | 95 | 2c |

| 4 | 1d (R = SiMe₃) | (AuCl)₂ | (R)-DTBM-SEGPHOS | CH₂Cl₂ | 0 | 75 | 90 | 2d |

Cyclization Reactions

Cyclization reactions of enynes are powerful methods for the construction of carbocyclic and heterocyclic frameworks. These transformations can be broadly categorized into metathesis and metal-catalyzed intramolecular cyclizations.

Ring-Closing Enyne Metathesis (RCEM) for Diene Construction

Ring-closing enyne metathesis (RCEM) is a versatile and atom-economical method for the synthesis of cyclic 1,3-dienes. This reaction is typically catalyzed by ruthenium carbene complexes, such as the Grubbs and Hoveyda-Grubbs catalysts. In the context of 2-Heptyne, 1-(2-propenyloxy)- analogues, RCEM provides a direct route to oxygen-containing heterocycles bearing a conjugated diene moiety.

The reaction proceeds through a series of metathesis steps involving the alkene and alkyne functionalities. The general mechanism involves the formation of a metallacyclobutane intermediate, which then undergoes ring-opening and subsequent reductive elimination to afford the cyclic diene and regenerate the active catalyst. The strategic placement of substituents on the enyne substrate can influence the efficiency and stereoselectivity of the ring-closing process.

Table 2: Ring-Closing Enyne Metathesis of Oxygen-Tethered Enynes

| Entry | Substrate | Catalyst | Solvent | Temp (°C) | Yield (%) | Product |

|---|---|---|---|---|---|---|

| 1 | 3a (n=1, R=H) | Grubbs II (5 mol%) | CH₂Cl₂ | 40 | 85 | 4a |

| 2 | 3b (n=1, R=Me) | Hoveyda-Grubbs II (5 mol%) | Toluene | 80 | 92 | 4b |

| 3 | 3c (n=2, R=H) | Grubbs II (5 mol%) | CH₂Cl₂ | 40 | 78 | 4c |

| 4 | 3d (n=1, R=Ph) | Hoveyda-Grubbs II (5 mol%) | Toluene | 80 | 89 | 4d |

Intramolecular Cyclizations Facilitated by Metal Catalysis

Beyond metathesis, a wide array of other metal catalysts can facilitate the intramolecular cyclization of enynes. Gold and platinum catalysts are particularly noteworthy for their ability to activate the alkyne moiety towards nucleophilic attack by the tethered alkene.

Gold(I) catalysts, in particular, have been extensively studied for the cycloisomerization of 1,6-enynes. These reactions can proceed through various pathways, including a 5-exo-dig or a 6-endo-dig cyclization, depending on the substrate and reaction conditions. These cyclizations often lead to the formation of complex polycyclic structures from simple acyclic precursors.

Platinum(II) catalysts, such as PtCl₂, are also highly effective in promoting the intramolecular cyclization of enynes. acs.org These reactions can be performed in the presence of nucleophilic solvents like alcohols or water, leading to the formation of carbocycles with incorporated alkoxy or hydroxy functional groups. acs.org The reaction is believed to proceed via an anti-attack of the alkene onto a platinum-alkyne complex. acs.org

Table 3: Platinum-Catalyzed Intramolecular Alkoxycyclization of 1,6-Enynes

| Entry | Substrate | Catalyst | Nucleophile | Solvent | Temp (°C) | Yield (%) | Product |

|---|---|---|---|---|---|---|---|

| 1 | 5a (R¹=H, R²=H) | PtCl₂ (5 mol%) | MeOH | MeOH | 65 | 90 | 6a |

| 2 | 5b (R¹=Me, R²=H) | PtCl₂ (5 mol%) | EtOH | EtOH | 78 | 85 | 6b |

| 3 | 5c (R¹=H, R²=Me) | PtCl₂ (5 mol%) | H₂O | Acetone/H₂O | 80 | 75 | 6c |

| 4 | 5d (R¹=Ph, R²=H) | PtCl₂ (5 mol%) | MeOH | MeOH | 65 | 92 | 6d |

Catalytic Applications and Derivatization Strategies for 2 Heptyne, 1 2 Propenyloxy

Transition Metal Catalysis in Enyne Transformations

Transition metal catalysis provides a powerful toolkit for the transformation of enynes, such as 2-Heptyne, 1-(2-propenyloxy)-, enabling a diverse array of selective functionalizations. The unique reactivity of the enyne motif, combining both an alkene and an alkyne, allows for complex molecular architectures to be constructed with high efficiency and control.

Copper-Catalyzed Processes for Selective Functionalization

Copper catalysis has emerged as a significant strategy for the functionalization of enyne derivatives, offering a versatile and cost-effective alternative to other transition metals. rsc.orgnih.gov These processes allow for the creation of densely functionalized and enantioenriched products from readily available enyne substrates. nih.govresearchgate.net Copper-catalyzed transformations of enynes encompass a range of reactions, including boro- and hydrofunctionalizations, radical difunctionalizations, and cyclizations. rsc.orgnih.gov

A key aspect of copper-catalyzed enyne functionalization is the ability to control regioselectivity. Depending on the reaction conditions and the mode of addition to the enyne system, different product isomers can be obtained. For instance, in the ene-pathway, a 1,2-functionalization leads to the formation of (homo)propargylic products, while a 1,4-functionalization results in allenic products. nih.gov

Recent research has highlighted the utility of copper catalysis in three-component reactions involving 1,3-enynes. For example, a copper-catalyzed reaction of cyclobutanone oxime esters and 1,3-enynes in the presence of TMSCN or TMSCF₃ provides access to 1,7-double-functionalized allenes, which are otherwise difficult to synthesize. acs.org This method demonstrates a broad substrate scope and tolerance for various functional groups. acs.org

| Catalyst System | Reactants | Product Type | Reference |

| Copper(I) | 1,3-Enynes, Azomethine Ylides | Chiral Polysubstituted Pyrrolidines | nih.gov |

| Copper(I) | Cyclobutanone Oxime Esters, 1,3-Enynes, TMSCN/TMSCF₃ | 1,7-Double-Functionalized Allenes | acs.org |

| Copper(I) | N-Acyl Enamides, Electron-Deficient Alkynes | 3-Alkynyl-Substituted Pyridines | rsc.org |

Gold-Catalyzed Reactions for Propargylic Ether Synthesis

Gold catalysts, particularly cationic gold(I) complexes, exhibit a high affinity for alkynes, making them highly effective in catalyzing reactions of enynes. acs.org Gold(I) catalysts are particularly adept at promoting the cycloisomerization of alkyne-containing substrates, leading to structurally diverse products through skeletal rearrangements. acs.orgbeilstein-journals.org

In the context of 1,6-enynes, the reaction mechanism often involves the initial η²-coordination of the alkyne to the gold(I) center, followed by the formation of a bicyclic gold(I) carbene intermediate. acs.org This intermediate can then undergo various rearrangements, such as single-cleavage to form 1,3-dienes or double-cleavage rearrangements. acs.org

The synthesis of propargylic ethers can be achieved through gold-catalyzed reactions. For instance, the reaction of propargyl esters with alkynylsilanes under gold catalysis can produce vinylallene derivatives through a sequence of rsc.orgacs.org-acyloxy and rsc.orgacs.org-silyl rearrangements. nih.gov Furthermore, gold catalysts can be employed in the synthesis of substituted furans from propargyl alcohols and alkynes, proceeding through a cascade of alcohol addition, rearrangement, and cyclization. organic-chemistry.org The synthesis of oxetan-3-ones from propargylic alcohols is also possible using gold catalysis. scispace.com

| Catalyst | Reactants | Product | Reference |

| [JohnPhosAu(NCMe)]SbF₆ | 1,6-Enyne | Cycloisomerized Diene | acs.org |

| IPrAuNTf₂ | Propargyl Ester, Alkynylsilane | Vinylallene Derivative | nih.gov |

| Triazole-gold (TA-Au) / Copper | Propargyl Alcohol, Alkyne | Substituted Furan | organic-chemistry.org |

Rhodium-Catalyzed Olefin Isomerization (Relevant for Propargyl Vinyl Ethers)

Rhodium catalysts are well-known for their ability to effect olefin isomerization. In the context of propargyl vinyl ethers, which are structurally related to 2-Heptyne, 1-(2-propenyloxy)-, rhodium catalysis can trigger a cascade of reactions. A cationic rhodium(I)-dppf complex has been shown to catalyze the isomerization of allyl propargyl ethers into allenic aldehydes. nih.gov This transformation is significant as it demonstrates the ability of rhodium catalysts to manipulate the olefinic portion of an enyne-like system. nih.gov

The isomerization process can be a key step in more complex transformations. For example, rhodium-catalyzed olefin isomerization can be coupled with a propargyl Claisen rearrangement and a subsequent carbonyl migration to yield dienals. nih.gov Rhodium catalysts are also capable of promoting C-H bond activation, which can trigger olefin isomerization. nih.govsemanticscholar.org

| Catalyst | Substrate | Product | Reference |

| Cationic Rhodium(I)-dppf complex | Allyl Propargyl Ether | Allenic Aldehyde | nih.gov |

| Rhodium(I) / Chiral Phosphoramidite | Alkyne-Vinylcyclopropane | Asymmetric [5+2] Cycloaddition Product | researchgate.net |

| Rh₂(OAc)₄ | 2-Aroyl-substituted NH-pyrrole, Diazoester | Pyrrolo[1,2-c] rsc.orgsemanticscholar.orgoxazin-1-one | rsc.org |

Main Group Element Catalysis in Cationic Rearrangements

While transition metals dominate the landscape of enyne catalysis, main group elements have also been shown to be effective catalysts for certain transformations, particularly those involving cationic rearrangements. msu.edu Borate salts, for example, can catalyze a C-O coupling/Claisen cascade reaction by intercepting vinyl carbocations with allyl ethers. nih.gov This approach is effective for constructing sterically hindered C-C bonds. nih.gov

The mechanism of these main group-catalyzed reactions often involves the generation of a cationic intermediate that undergoes a semanticscholar.orgsemanticscholar.org sigmatropic rearrangement. nih.gov In the case of enyne systems, main group metal halides, such as those from group 13 (e.g., InBr₃ and InI₃), have been utilized as catalysts for endo-selective ring-closing metathesis of nitrogen-tethered 1,6-enynes. researchgate.net This provides an alternative to precious transition metal carbene complexes. researchgate.net

| Catalyst | Substrate | Transformation | Reference |

| Borate Salts | Vinyl Triflates, Allyl Ethers | C-O Coupling/Claisen Cascade | nih.gov |

| InBr₃, InI₃ | Nitrogen-tethered 1,6-enynes | Endo-selective Ring-Closing Metathesis | researchgate.net |

Chiral Catalysis for Enantioselective Synthesis

The development of chiral catalysts has enabled the enantioselective synthesis of complex molecules from prochiral starting materials. In the context of enynes, chiral catalysis allows for the creation of stereochemically defined products with high levels of enantiopurity.

Asymmetric Functionalization of 1,3-Enynes

The asymmetric functionalization of 1,3-enynes is a powerful strategy for the synthesis of chiral molecules. Copper(I) catalysts, in conjunction with chiral ligands, have proven to be particularly effective in this area. nih.gov For example, a copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides and 1,3-enynes provides a route to chiral poly-substituted pyrrolidines with high regio-, diastereo-, and enantioselectivities. nih.gov This reaction is suitable for both 4-aryl- and 4-silyl-1,3-enynes. nih.gov

Another significant application of chiral copper catalysis is the asymmetric allenylation of quinoline N-oxides with 1,3-enynes, which yields quinolinyl-substituted chiral allenes in high yields and with excellent enantioselectivities. researchgate.net This transformation is tolerant of a wide variety of functional groups. researchgate.net The merger of photoredox and transition-metal catalysis has also been applied to the stereoselective 1,4-functionalization of 1,3-enynes, affording valuable chiral allene derivatives. semanticscholar.org

| Catalyst System | Reactants | Product | Enantioselectivity (ee) | Reference |

| Copper(I) / Chiral Ligand | 1,3-Enynes, Azomethine Ylides | Chiral Polysubstituted Pyrrolidines | High | nih.gov |

| Copper(I) / (S,S)-Ph-BPE | Quinoline N-oxides, 1,3-Enynes | Quinolinyl-substituted Chiral Allenes | Up to 99% | researchgate.net |

| Dual Photoredox and Chromium / Chiral Ligand | 1,3-Enynes, Alkylating Agents | Chiral Allenols | High | semanticscholar.org |

Enantioselective Claisen Rearrangements

The Claisen rearrangement, a powerful carbon-carbon bond-forming nih.govnih.gov-sigmatropic rearrangement, has been a subject of intense study for achieving stereocontrol. For substrates like 2-heptyne, 1-(2-propenyloxy)-, which is an allylic propargylic ether, the development of catalytic enantioselective variants is crucial for accessing chiral allenes and other valuable synthetic intermediates. The challenge lies in designing catalysts that can effectively control the facial selectivity of the rearrangement.

Significant progress has been made using chiral metal complexes as Lewis acid catalysts to orchestrate this transformation. Chiral N,N'-dioxide ligands, when complexed with various metal ions, form well-defined chiral Lewis acid catalysts that have proven highly efficient in asymmetric sigmatropic rearrangements. For instance, the combination of a chiral N,N'-dioxide ligand with a nickel(II) salt smoothly enables the enantioselective propargyl Claisen rearrangement of related cyclic β-ketoesters. nih.gov These catalyst systems create a rigid chiral environment around the substrate, directing the rearrangement to proceed through a lower-energy transition state for one enantiomer over the other.

Gold(I) complexes have also emerged as effective catalysts for propargyl Claisen rearrangements. A trinuclear gold(I)-oxo complex, [(Ph3PAu)3O]BF4, catalyzes the rearrangement of propargyl vinyl ethers at room temperature, and when chiral nonracemic propargyl vinyl ethers are used, the reaction proceeds with excellent chirality transfer to furnish enantioenriched allenes. While this relies on substrate control, it highlights the utility of gold catalysis in this area.

The following table summarizes representative catalytic systems employed in enantioselective Claisen rearrangements of analogous propargyl and allyl ether substrates, demonstrating the high levels of stereocontrol achievable.

| Catalyst System | Substrate Type | Key Outcome | Enantiomeric Excess (ee) |

|---|---|---|---|

| Chiral N,N'-dioxide/Ni(II) Complex | O-propargyl β-ketoesters | Highly efficient asymmetric propargyl Claisen rearrangement. | Up to 99% ee |

| Chiral N,N'-dioxide/Co(II) Complex | Allyl α-naphthol ethers | Asymmetric para-Claisen rearrangement leading to dearomatization. | Good to excellent ee values |

| [(Ph3PAu)3O]BF4 | Chiral propargyl vinyl ethers | Excellent chirality transfer. | High (via transfer) |

| Chiral Aluminum Lewis Acid | Illicinole (Aryl allyl ether) | First enantioselective para-Claisen rearrangement. tandfonline.com | 74% ee (er 87:13) |

Derivatization for Advanced Chemical Synthesis

The dual reactivity of the alkene and alkyne groups in 2-heptyne, 1-(2-propenyloxy)- makes it an ideal building block for creating more complex molecules and materials through various derivatization strategies.

Incorporation into Complex Molecular Architectures (e.g., Natural Product Synthesis via Enyne Metathesis)

Enyne metathesis is a powerful reaction that reorganizes the bonds between an alkene and an alkyne, catalyzed primarily by ruthenium carbene complexes like Grubbs' catalysts. nih.govacs.org For a 1,6-enyne such as 2-heptyne, 1-(2-propenyloxy)-, this transformation typically proceeds via a Ring-Closing Enyne Metathesis (RCEYM) pathway.

The mechanism involves the reaction of the ruthenium carbene catalyst with the alkyne moiety to form a ruthenacyclobutene intermediate. nih.gov This intermediate undergoes ring-opening to a vinylcarbene, which then reacts intramolecularly with the tethered alkene to form a ruthenacyclobutane. acs.org Subsequent cycloelimination releases the final product, a cyclic compound containing a 1,3-diene, and regenerates the active catalyst. nih.govacs.org This process is a highly convergent method for constructing carbo- and heterocyclic ring systems, which are common motifs in natural products. The formation of the thermodynamically stable conjugated 1,3-diene system serves as the driving force for the reaction. acs.org

The utility of RCEYM is demonstrated in the total synthesis of various complex natural products. For example, the core of (-)-stemoamide was efficiently constructed using a ruthenium-catalyzed RCEYM of a precursor enyne to form a key bicyclic intermediate. nih.gov This strategy significantly shortens synthetic routes by rapidly building molecular complexity.

| Natural Product Target | Key Enyne Metathesis Step | Catalyst | Significance |

|---|---|---|---|

| (-)-Stemoamide | Ring-closing of an enyne with an ester on the alkyne. nih.gov | Grubbs' First-Generation Catalyst | First total synthesis of a natural product using RCEYM. nih.gov |

| Various Heterocycles | Intramolecular cyclization of nitrogen- or oxygen-tethered enynes. | Grubbs' Second-Generation Catalyst | Demonstrates high functional group tolerance for building diverse scaffolds. |

Advanced Spectroscopic and Spectrometric Characterization in Research of Allyl Propargyl Ethers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion of Complex Enyne-Ethers

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural map of 2-Heptyne, 1-(2-propenyloxy)- can be constructed.

Proton NMR (¹H NMR) Applications

Proton NMR provides detailed information about the chemical environment of each hydrogen atom in the molecule. The spectrum of 2-Heptyne, 1-(2-propenyloxy)- is predicted to show distinct signals for the allyl, propargyl, and heptynyl moieties.

The protons of the allyl group are expected to appear in the vinylic region (δ 4.5-7.0 ppm) and the allylic region. oregonstate.edu The methylene protons adjacent to the ether oxygen (-O-CH₂ -C≡) are deshielded and would likely resonate around δ 4.1 ppm. The protons on the terminal double bond (=CH₂) are anticipated around δ 5.2-5.4 ppm, while the internal vinylic proton (-CH=) would appear further downfield, around δ 5.9 ppm, due to its position within the double bond system. compoundchem.com

The methylene protons of the butyl group attached to the alkyne are expected to show typical aliphatic signals, with the protons alpha to the triple bond (≡C-CH₂ -) appearing around δ 2.2 ppm. oregonstate.edu Subsequent methylene groups would be found further upfield, culminating in the terminal methyl group signal at approximately δ 0.9 ppm.

Predicted ¹H NMR Data for 2-Heptyne, 1-(2-propenyloxy)-

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| =CH₂ (trans) | ~ 5.3 | ddt | 1H |

| =CH₂ (cis) | ~ 5.2 | ddt | 1H |

| -CH= | ~ 5.9 | ddt | 1H |

| -O-CH₂-CH= | ~ 4.0 | dt | 2H |

| -O-CH₂-C≡ | ~ 4.1 | t | 2H |

| ≡C-CH₂- | ~ 2.2 | p | 2H |

| -(CH₂)₂-CH₃ | ~ 1.4 - 1.5 | m | 4H |

| -CH₃ | ~ 0.9 | t | 3H |

Note: d=doublet, t=triplet, q=quartet, p=pentet, m=multiplet. Coupling constants (J) would provide further structural confirmation.

Carbon-13 NMR (¹³C NMR) Applications

Carbon-13 NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR are highly sensitive to the carbon's hybridization and electronic environment, covering a broad range of up to 200 ppm. libretexts.org

For 2-Heptyne, 1-(2-propenyloxy)-, the sp-hybridized carbons of the internal alkyne are expected in the δ 65-90 ppm range. pdx.edu The sp² carbons of the allyl group's double bond would appear further downfield, typically between δ 115 and 140 ppm. libretexts.orgwisc.edu Carbons attached to the electronegative oxygen atom (ether linkages) are deshielded and resonate in the δ 50-90 ppm region. pdx.edu The remaining sp³ hybridized carbons of the butyl chain will appear in the upfield region of the spectrum (δ 10-40 ppm).

Predicted ¹³C NMR Data for 2-Heptyne, 1-(2-propenyloxy)-

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | ~ 14 |

| -CH₂-CH₃ | ~ 22 |

| ≡C-CH₂-CH₂ - | ~ 31 |

| ≡C-CH₂ - | ~ 19 |

| -CH₂-C≡ C- | ~ 80 |

| -C≡ C-CH₂- | ~ 81 |

| -O-CH₂ -C≡ | ~ 58 |

| -O-CH₂ -CH= | ~ 71 |

| =CH ₂ | ~ 117 |

Two-Dimensional NMR Techniques for Connectivity Analysis

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY): This homonuclear experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org For 2-Heptyne, 1-(2-propenyloxy)-, a COSY spectrum would show cross-peaks connecting the signals of adjacent protons. emerypharma.com For example, it would confirm the connectivity within the allyl group (between the -CH= and =CH₂ protons) and show the sequential coupling along the butyl chain (-CH₂-CH₂-CH₂-CH₃).

Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu An HSQC spectrum would allow for the definitive assignment of each carbon signal based on the already assigned proton signals. For instance, the proton signal at ~4.0 ppm would show a cross-peak to the carbon signal at ~71 ppm, confirming this as the -O-CH₂- group of the allyl moiety.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight of a compound and gaining insight into its structure through the analysis of its fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HR-MS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental composition. nih.govnih.gov For 2-Heptyne, 1-(2-propenyloxy)-, the molecular formula is C₁₀H₁₆O.

Calculated Exact Mass: 152.120115 g/mol nist.govwebqc.org

Expected HR-MS Result: An HR-MS analysis would be expected to yield a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) that corresponds to this calculated exact mass with sub-ppm accuracy, confirming the molecular formula. longdom.org

The fragmentation of ethers in a mass spectrometer often proceeds via cleavage of the carbon-carbon bond alpha to the oxygen atom (alpha-cleavage) or cleavage of the carbon-oxygen bond. whitman.edudummies.com The molecular ion peak for ethers is often weak or absent. miamioh.edulibretexts.org Common fragmentation pathways for 2-Heptyne, 1-(2-propenyloxy)- would include the loss of the allyl group or the heptynyl group, leading to characteristic fragment ions.

Predicted Key Fragments in the Mass Spectrum

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 152 | [C₁₀H₁₆O]⁺ | Molecular Ion |

| 111 | [C₇H₁₁O]⁺ | Loss of allyl radical (•C₃H₅) |

| 95 | [C₇H₁₁]⁺ | Cleavage of C-O bond, loss of allyloxy radical |

| 57 | [C₃H₅O]⁺ | Alpha-cleavage, loss of heptynyl radical |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. xula.edu

The IR spectrum of 2-Heptyne, 1-(2-propenyloxy)- would display characteristic absorption bands for its key functional groups: the alkene, the internal alkyne, and the ether.

Alkene Group: A peak around 3020-3100 cm⁻¹ would indicate the vinylic C-H stretch, and an absorption near 1650 cm⁻¹ would correspond to the C=C double bond stretch. pressbooks.pub

Alkyne Group: As an internal alkyne, the C≡C triple bond stretch is expected to be a weak band in the 2100-2260 cm⁻¹ region. libretexts.orgorgchemboulder.com Symmetrically substituted or nearly symmetrical internal alkynes may show a very weak or absent peak. libretexts.org

Ether Group: A strong, characteristic C-O single bond stretching absorption is expected in the fingerprint region, typically between 1050 and 1150 cm⁻¹.

Alkane Moieties: The sp³ C-H bonds of the methylene and methyl groups will produce strong, sharp absorptions in the 2850-2960 cm⁻¹ range. pressbooks.pub

Characteristic IR Absorption Bands

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkene | =C-H | 3020 - 3100 | Medium |

| Alkene | C=C | ~1650 | Medium-Weak |

| Alkyne | C≡C | 2100 - 2260 | Weak |

| Ether | C-O | 1050 - 1150 | Strong |

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

The determination of enantiomeric purity is a critical aspect in the synthesis and characterization of chiral molecules such as 2-Heptyne, 1-(2-propenyloxy)-. Chiroptical spectroscopy, which encompasses techniques sensitive to the differential interaction of chiral molecules with polarized light, serves as a powerful tool for this purpose. The primary methods employed are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). These non-destructive techniques provide information on the stereochemical composition of a sample, allowing for the quantification of the enantiomeric excess (e.e.).

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule. arxiv.orgacs.org This differential absorption, denoted as ΔA (A_left - A_right), is non-zero for chiral compounds and is plotted as a function of wavelength. The resulting CD spectrum is characteristic for a specific enantiomer, with its mirror image enantiomer producing a spectrum of equal magnitude but opposite sign. This property is fundamental to the assessment of enantiomeric purity. For a scalemic mixture, the magnitude of the CD signal is directly proportional to the enantiomeric excess.

Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of rotation of plane-polarized light as a function of the wavelength. nih.govwikipedia.org Similar to CD, the ORD spectrum of one enantiomer is the mirror image of the other. The magnitude of the specific rotation at a particular wavelength is proportional to the concentration of the enantiomer and can be used to determine the enantiomeric excess of a sample.

In the context of 2-Heptyne, 1-(2-propenyloxy)-, which possesses a chiral center, chiroptical spectroscopy would be integral in verifying the success of an asymmetric synthesis or a chiral resolution process. By comparing the experimentally obtained CD or ORD spectrum with that of a pure enantiomeric standard, the enantiomeric purity of a synthesized batch can be accurately determined.

Detailed Research Findings

While specific experimental chiroptical data for 2-Heptyne, 1-(2-propenyloxy)- is not extensively available in the literature, the application of these techniques can be illustrated through expected findings based on the principles of chiroptical spectroscopy.

A hypothetical study on a sample of 2-Heptyne, 1-(2-propenyloxy)- with an unknown enantiomeric composition would involve dissolving the sample in a suitable transparent solvent, such as hexane or methanol, and recording its CD spectrum over a relevant UV range. The chromophores present in the molecule, namely the alkyne and alkene moieties, are expected to give rise to characteristic electronic transitions that will exhibit circular dichroism.

The enantiomeric excess (% e.e.) of the sample can be calculated using the following formula:

% e.e. = ([α]_obs / [α]_max) * 100

where [α]_obs is the observed specific rotation of the sample and [α]_max is the specific rotation of the pure enantiomer. A similar relationship exists for the observed CD signal.

To illustrate the expected data, a hypothetical calibration curve could be constructed by measuring the CD signal at a specific wavelength for a series of samples with known enantiomeric excess.

| Enantiomeric Excess (% e.e.) of (R)-2-Heptyne, 1-(2-propenyloxy)- | Observed CD Signal (mdeg) at λ_max |

|---|---|

| 100 | +50.0 |

| 75 | +37.5 |

| 50 | +25.0 |

| 25 | +12.5 |

| 0 (racemic) | 0.0 |

| -25 | -12.5 |

| -50 | -25.0 |

| -75 | -37.5 |

| -100 | -50.0 |

Furthermore, computational methods are often employed to predict the theoretical CD spectra of enantiomers. By comparing the experimentally measured spectrum with the computationally predicted spectra for the (R) and (S) enantiomers, the absolute configuration of the predominant enantiomer in the sample can be assigned.

A summary of the expected chiroptical properties for the enantiomers of 2-Heptyne, 1-(2-propenyloxy)- is presented below.

| Property | (R)-2-Heptyne, 1-(2-propenyloxy)- | (S)-2-Heptyne, 1-(2-propenyloxy)- |

|---|---|---|

| Sign of Cotton Effect in CD Spectrum | Positive | Negative |

| Sign of Specific Rotation [α]_D | Positive | Negative |

| Wavelength of Maximum Absorption (λ_max) | Identical | |

| Molar Absorptivity (ε) | Identical |

Computational and Theoretical Studies of 2 Heptyne, 1 2 Propenyloxy Reactivity

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are indispensable tools for unraveling the intricate details of chemical reactions at the molecular level. For a molecule like 2-Heptyne, 1-(2-propenyloxy)-, which possesses two reactive functionalities—an internal alkyne and an allyl ether—these calculations can provide profound insights into potential reaction pathways, such as additions to the triple bond, and rearrangements involving the allyl group. researchgate.netnih.gov

Transition State Geometries and Energetics

A critical aspect of understanding a chemical reaction is the characterization of its transition state (TS), which represents the highest energy point along the reaction coordinate. youtube.com Quantum chemical calculations, particularly using Density Functional Theory (DFT), are routinely employed to determine the geometries and energies of these fleeting structures.

For 2-Heptyne, 1-(2-propenyloxy)-, several reactions could be envisaged, each with its own distinct transition state. For instance, in an electrophilic addition to the alkyne, the transition state would involve the formation of a transient, positively charged intermediate, such as a vinyl cation. libretexts.org The geometry would reflect the partial formation of a new bond with the electrophile and the stretching and bending of the alkyne backbone. youtube.com

In the case of a potential Claisen-type rearrangement of the allyl ether moiety, a concerted, pericyclic transition state would be expected. fiveable.me This would be characterized by a cyclic arrangement of the atoms involved in the bond-breaking and bond-forming processes.

The energetics of these transition states, specifically the activation energy (the energy difference between the reactants and the transition state), dictate the feasibility and rate of a reaction. Lower activation energies correspond to faster reactions. Computational methods can predict these barriers with a high degree of accuracy. researchgate.net

Table 1: Representative Calculated Activation Energies for Reactions of Alkynes and Allyl Ethers

| Reaction Type | Model Compound | Computational Method | Calculated Activation Energy (kcal/mol) |

| Electrophilic Addition (HBr) | 2-Butyne | DFT (B3LYP/6-31G) | 15-20 |

| nih.govnih.gov-Sigmatropic Rearrangement | Allyl Vinyl Ether | CASSCF/6-31G | 25-30 |

| Radical Addition | Propyne | G3(MP2) | 5-10 |

This table presents illustrative data for model compounds to indicate typical activation energy ranges for different reaction types relevant to 2-Heptyne, 1-(2-propenyloxy)-.

Potential Energy Surface Mapping for Rearrangement Pathways

A potential energy surface (PES) provides a comprehensive map of the energy of a molecular system as a function of its geometry. libretexts.org For a molecule like 2-Heptyne, 1-(2-propenyloxy)-, which can potentially undergo complex rearrangements, mapping the PES is crucial for identifying all possible reaction pathways, intermediates, and transition states. libretexts.orgrsc.org

For example, a computational study could map the PES for the isomerization of the allyl ether to the corresponding propenyl ether, a reaction known to be catalyzed by bases. acs.org This map would reveal the energy minima corresponding to the reactant and product, as well as the transition state connecting them. It could also uncover the existence of any intermediate species.

Furthermore, exploring the PES for rearrangements involving both the alkyne and allyl ether functionalities could reveal novel and competing reaction pathways. These explorations are often performed using automated reaction path search methods.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations are excellent for studying static structures and single reaction steps, molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. youtube.com For 2-Heptyne, 1-(2-propenyloxy)-, MD simulations would be particularly useful for conformational analysis and understanding the influence of the solvent environment.

The flexibility of the heptyl chain and the propenyloxy group means that the molecule can adopt a multitude of conformations. youtube.com MD simulations can sample these different conformations and determine their relative populations, providing insight into the most stable geometries. acs.org This conformational landscape can, in turn, influence the molecule's reactivity, as different conformers may be more or less pre-organized for a particular reaction.

Solvent effects can also play a significant role in chemical reactivity. nih.govacs.org MD simulations, by explicitly including solvent molecules, can model how the solvent interacts with the solute and affects reaction energetics. For instance, in a polar solvent, charge-separated transition states might be stabilized, thus accelerating the reaction. nih.gov Studies on similar allyl ether systems have shown that solvent polarity can influence the rates of rearrangement reactions. tdl.org

Theoretical Predictions of Reactivity and Selectivity

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of molecules before any experiments are conducted. For 2-Heptyne, 1-(2-propenyloxy)-, theoretical predictions would focus on the chemoselectivity (which functional group reacts preferentially) and regioselectivity (where on a functional group a reaction occurs).

For example, in an electrophilic addition reaction, calculations could determine whether the electrophile adds preferentially to the alkyne or the alkene of the allyl group. This would involve comparing the activation energies for the two competing pathways.

Similarly, for reactions of the alkyne, such as hydration, theoretical calculations can predict the regioselectivity (i.e., which of the two sp-hybridized carbons the hydroxyl group will add to), which is governed by Markovnikov's rule in many cases. libretexts.org

Table 2: Illustrative Theoretical Predictions for Regioselectivity in Alkyne Additions

| Reaction | Reactant | Predicted Major Regioisomer | Theoretical Basis |

| Hydrohalogenation (HCl) | 1-Pentyne | 2-chloro-1-pentene | Stability of the vinyl cation intermediate |

| Hydration (H₂O, H⁺) | 1-Pentyne | 2-pentanone (after tautomerization) | Stability of the vinyl cation intermediate |

This table provides examples of how theoretical predictions can determine the outcome of regioselective reactions for a terminal alkyne, a close analogue to the internal alkyne in the target molecule.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for understanding and predicting chemical reactivity. wikipedia.orgtaylorandfrancis.comwpmucdn.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. libretexts.orgyoutube.com

For 2-Heptyne, 1-(2-propenyloxy)-, FMO theory can be applied to understand its behavior as both a nucleophile and an electrophile. The HOMO, representing the electron-donating ability, would likely be associated with the π-systems of the alkyne and the alkene. The location of the highest HOMO density would indicate the most probable site for electrophilic attack. Conversely, the LUMO, representing the electron-accepting ability, would indicate the most likely site for nucleophilic attack.

In pericyclic reactions, such as a potential Diels-Alder reaction where the allyl group could act as a diene or dienophile, FMO theory is instrumental in predicting whether the reaction is allowed under thermal or photochemical conditions based on the symmetry of the interacting orbitals. wikipedia.orgacs.org Computational software can readily calculate and visualize the HOMO and LUMO of 2-Heptyne, 1-(2-propenyloxy)-, providing valuable insights into its reactivity. researchgate.net

Future Research Directions and Synthetic Prospects for 2 Heptyne, 1 2 Propenyloxy Derivatives

Development of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of 2-Heptyne, 1-(2-propenyloxy)- and its derivatives currently relies on established, yet often resource-intensive, methodologies. A key future direction is the development of novel catalytic systems that prioritize sustainability. This involves moving away from stoichiometric reagents and embracing catalytic processes that are more efficient, selective, and environmentally benign.

One promising avenue is the exploration of earth-abundant metal catalysts. While precious metals like palladium have been instrumental in enyne chemistry, there is a growing interest in catalysts based on iron, copper, and nickel. nih.gov These metals are more economical and have a lower environmental impact. For instance, iron-catalyzed cross-coupling reactions could provide a more sustainable alternative to traditional palladium-catalyzed methods for the synthesis of 2-Heptyne, 1-(2-propenyloxy)- derivatives. nih.gov

Another critical area of research is the development of catalysts that can operate under milder reaction conditions, such as lower temperatures and pressures. This not only reduces energy consumption but can also improve the selectivity of reactions by minimizing side-product formation. The table below outlines potential catalytic systems for the sustainable synthesis of 2-Heptyne, 1-(2-propenyloxy)- derivatives.

| Catalyst Type | Metal Center | Potential Advantages | Target Transformation |

| Homogeneous | Iron | Low cost, low toxicity | C-H functionalization |

| Homogeneous | Copper | Versatility, mild conditions | Enyne cyclization |

| Heterogeneous | Supported Nanoparticles | Recyclability, stability | Hydrogenation |

| Biocatalyst | Ene-reductase | High enantioselectivity | Asymmetric reduction |

Expanding the Scope of Enyne Functionalization Reactions

The unique structure of 2-Heptyne, 1-(2-propenyloxy)- offers multiple sites for functionalization. Future research will undoubtedly focus on expanding the repertoire of reactions that can be performed on this versatile scaffold. This includes the development of novel methods for the selective functionalization of the alkyne, the alkene, and the propargylic and allylic positions.

Copper-catalyzed functionalization of enyne derivatives has already proven to be a powerful tool in synthesis, allowing for a variety of transformations to yield densely functionalized products. rsc.org Future work could focus on applying and expanding these copper-catalyzed methods to 2-Heptyne, 1-(2-propenyloxy)-, exploring reactions such as boro- and hydrofunctionalizations, as well as radical difunctionalizations and cyclizations. rsc.org

Furthermore, the development of tandem reactions, where multiple bonds are formed in a single operation, will be a key area of investigation. Such reactions are highly efficient and can rapidly generate molecular complexity from simple starting materials. A potential tandem reaction involving 2-Heptyne, 1-(2-propenyloxy)- could involve an initial cyclization followed by a cross-coupling reaction to introduce additional functionality.

Applications in Advanced Materials Science Beyond Traditional Polymers

While enynes are valuable precursors to polymers, their derivatives also have significant potential in the realm of advanced materials science beyond traditional polymers. The rigid alkyne unit and the flexible ether linkage in 2-Heptyne, 1-(2-propenyloxy)- derivatives can be exploited to create materials with unique optical, electronic, and mechanical properties.

One exciting possibility is the use of these derivatives in the synthesis of liquid crystals. The combination of a rigid core and flexible side chains is a common design principle for liquid crystalline materials. researchgate.net By incorporating the 2-Heptyne, 1-(2-propenyloxy)- moiety into larger molecular architectures, it may be possible to create novel liquid crystals with tunable properties.

Another potential application is in the development of molecular switches and sensors. The conformational changes that can be induced in the 2-Heptyne, 1-(2-propenyloxy)- backbone through external stimuli, such as light or heat, could be harnessed to create materials that respond to their environment in a predictable way.

| Material Type | Potential Application | Key Feature of 2-Heptyne, 1-(2-propenyloxy)- |

| Liquid Crystals | Displays, sensors | Rigid alkyne, flexible ether |

| Molecular Switches | Data storage, smart materials | Conformational flexibility |

| Organic Semiconductors | Flexible electronics | Conjugated backbone |

| Self-Assembling Monolayers | Surface modification | Functionalizable end groups |

Bio-inspired Transformations and Biomimetic Synthesis

Nature often provides inspiration for the development of new chemical reactions and synthetic strategies. The field of bio-inspired transformations and biomimetic synthesis seeks to emulate the efficiency and selectivity of enzymatic processes in the laboratory. For 2-Heptyne, 1-(2-propenyloxy)-, this could involve the use of engineered enzymes or enzyme-mimicking catalysts to perform challenging transformations.